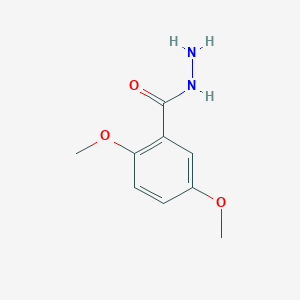

2,5-Dimethoxybenzhydrazide

描述

Overview of the Hydrazide Functional Group in Organic Chemistry

The hydrazide functional group, with the general structure R-C(=O)NHNH2, is a cornerstone in organic chemistry. ontosight.aisciforum.net It is an organic derivative of hydrazine (B178648) and is characterized by a nitrogen-nitrogen single bond, with one nitrogen atom bonded to an acyl group. ontosight.aichemeurope.comwikipedia.org This functional group imparts unique chemical properties to the molecule, including basicity and the ability to form hydrogen bonds. ontosight.ai Hydrazides are typically synthesized through the reaction of esters or acid chlorides with hydrazine. ontosight.aiwikipedia.org They are recognized as valuable intermediates in the synthesis of a wide array of organic compounds. ontosight.aisciforum.net

The presence of the -C(=O)NHNH2 group allows for keto-enol tautomerism, where the compound can exist in equilibrium between the keto and enol forms, particularly in solution. sciforum.netmdpi.comsemanticscholar.org This reactivity makes hydrazides crucial building blocks for synthesizing heterocyclic compounds. sciforum.netmdpi.comsemanticscholar.org

Significance of Benzhydrazides in Contemporary Research

Benzhydrazides, a subclass of hydrazides where the R group is a benzene (B151609) ring, are of particular importance in modern research. Their versatile chemical nature makes them valuable synthons for creating various heterocyclic rings, which often exhibit significant biological and pharmacological properties. sciforum.netmdpi.comsemanticscholar.org The development of novel compounds with a range of biological activities has been a major focus, and the benzhydrazide scaffold has proven to be a fruitful starting point. hygeiajournal.compensoft.net

Researchers have shown considerable interest in synthesizing and evaluating benzhydrazide derivatives for their potential applications in medicinal chemistry. hygeiajournal.compensoft.net Studies have explored their roles as enzyme inhibitors and their potential antioxidant properties. pensoft.netresearchgate.net The ability of the benzhydrazide structure to be readily modified allows for the creation of large libraries of compounds for screening and development.

Structural Context of 2,5-Dimethoxybenzhydrazide within the Benzhydrazide Class

This compound is a specific benzhydrazide derivative with the chemical formula C9H12N2O3. guidechem.com Its structure consists of a central benzene ring substituted with a hydrazide group (-CONHNH2) and two methoxy (B1213986) groups (-OCH3) at the 2 and 5 positions. guidechem.com This substitution pattern distinguishes it from other dimethoxybenzhydrazide isomers such as 3,5-dimethoxybenzhydrazide. echemi.com

The presence and position of the methoxy groups on the benzene ring influence the molecule's electronic properties and spatial arrangement, which in turn can affect its reactivity and biological interactions. guidechem.com It is known to be a white to off-white crystalline powder and is sparingly soluble in water. guidechem.com

Historical Perspectives on the Study of Dimethoxybenzene Derivatives

The study of dimethoxybenzene derivatives has a rich history, driven by their presence in natural products and their utility as precursors in organic synthesis. For instance, 2,5-dimethoxybenzaldehyde (B135726), a related compound, is a key intermediate in the synthesis of various chemical entities. safrole.comchemicalbook.com The development of synthetic methodologies to create different isomers of dimethoxybenzene has been an ongoing area of research. chemicalbook.com

Historically, research into dimethoxybenzene derivatives has led to the discovery of compounds with a wide range of applications. nih.govrsc.org The exploration of their structure-activity relationships has been crucial in various fields, including materials science and medicinal chemistry. rsc.orgresearchgate.net The ongoing investigation into metal-coordination-driven self-assembly of dimethoxybenzene derivatives highlights their continuing importance in the development of novel supramolecular structures. sioc-journal.cn

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGBXTAUNHUMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170617 | |

| Record name | 2,5-Dimethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17894-25-6 | |

| Record name | 2,5-Dimethoxybenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017894256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17894-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dimethoxybenzhydrazide and Its Precursors

Established Synthetic Pathways to 2,5-Dimethoxybenzhydrazide

The most conventional and widely documented method for synthesizing this compound proceeds through the initial esterification of its corresponding carboxylic acid, followed by hydrazinolysis.

The first step in the traditional synthesis is the conversion of 2,5-Dimethoxybenzoic acid to its methyl ester, Methyl 2,5-dimethoxybenzoate. ontosight.ai This is a standard acid-catalyzed esterification reaction. Typically, 2,5-Dimethoxybenzoic acid is refluxed with an excess of an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong mineral acid like sulfuric acid. ontosight.aimdpi.com The reaction converts the carboxylic acid group into a methyl or ethyl ester, which is a more reactive substrate for the subsequent hydrazinolysis step. The excess solvent can be removed under reduced pressure, and the resulting ester is often purified by extraction and washing to remove the unreacted acid. mdpi.com

The key step to forming the hydrazide functional group is the hydrazinolysis of the previously synthesized ester. In this reaction, Methyl 2,5-dimethoxybenzoate is treated with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol. The mixture is typically heated under reflux for several hours. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of this compound. This reaction is a common and effective method for preparing various hydrazide derivatives. nih.govmdpi.com

Table 1: Conventional Synthesis of this compound

| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product |

| 1. Esterification | 2,5-Dimethoxybenzoic Acid, Methanol | Sulfuric Acid (catalyst) | Methanol (excess) | Reflux | Methyl 2,5-Dimethoxybenzoate |

| 2. Hydrazinolysis | Methyl 2,5-Dimethoxybenzoate | Hydrazine Hydrate | Ethanol | Reflux | This compound |

Novel and Modified Synthetic Approaches

Beyond the classical two-step method, alternative strategies focus on the synthesis of key precursors and the incorporation of modern, more efficient chemical techniques.

An important precursor for various derivatives, 2,5-Dimethoxybenzaldehyde (B135726), can be synthesized from p-methoxyphenol (hydroquinone monomethyl ether). scribd.com The synthesis involves two main transformations: formylation and methylation. chemicalbook.comsafrole.com

The subsequent step is the methylation of the hydroxyl group in 2-hydroxy-5-methoxybenzaldehyde. This is commonly achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate in a solvent like acetone. chemicalbook.comchemicalbook.com This O-methylation converts the hydroxyl group to a second methoxy group, affording the final product, 2,5-dimethoxybenzaldehyde. chemicalbook.com

While not a direct synthesis for this compound, palladium-catalyzed cross-coupling reactions represent a powerful analogous strategy for forming C-N bonds in related heterocyclic structures like benzimidazoles. rsc.orgmit.edunih.gov These methods offer high efficiency and regioselectivity, which could be conceptually applied to the synthesis of complex aromatic nitrogen-containing compounds. google.com

For instance, the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions are benchmark palladium-catalyzed methods used to functionalize halogenated benzimidazole (B57391) cores. uc.pt These reactions involve the coupling of an aryl halide or triflate with an amine or a boronic acid derivative, respectively, in the presence of a palladium catalyst and a suitable ligand. nih.govuc.pt Such cascade reactions, which form multiple bonds in a single operation, provide a streamlined approach to complex molecules and could serve as inspiration for novel synthetic routes toward derivatives of benzhydrazides. mit.edu

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and safe. These principles can be applied to the synthesis of hydrazides to overcome the limitations of conventional methods, which often involve long reaction times and the use of volatile organic solvents. mdpi.comresearchgate.net

One green approach is the use of microwave irradiation for a solvent-free, one-pot synthesis of hydrazides directly from carboxylic acids and hydrazine. researchgate.net This method significantly reduces reaction times from several hours to a few minutes and eliminates the need for a separate esterification step. For example, a study on the synthesis of various hydrazides demonstrated a dramatic reduction in reaction time from 6-9 hours with conventional heating to just 60-200 seconds under microwave irradiation. researchgate.net This approach also leads to higher yields and improved purity of the final products. researchgate.net

The efficiency of this green method can be quantified using metrics like Atom Economy and Reaction Mass Efficiency, which are consistently superior to conventional two-step processes. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of a Representative Hydrazide

| Parameter | Conventional Method (Two-Step) | Green Method (Microwave, One-Pot) | Improvement |

| Number of Steps | 2 | 1 | 50% Reduction |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption | High (e.g., 6-9 KWh) | Low (e.g., 0.015-0.050 KWh) | 180-400 times less |

| Overall Yield | ~77% | ~90% | 13% Increase |

| Atom Economy | ~62.3% | ~79.1% | 16.8% Increase |

| Reaction Mass Efficiency | ~16.0% | ~69.2% | 53.2% Increase |

| Data adapted from a comparative study on benzoic hydrazide synthesis and is representative of the potential improvements for this compound synthesis. researchgate.net |

Optimization of Reaction Conditions and Yields

The primary and most common method for synthesizing this compound involves the reaction of an ester of 2,5-dimethoxybenzoic acid, typically the methyl or ethyl ester, with hydrazine hydrate. The optimization of this reaction focuses on solvent choice, temperature, reaction time, and the use of catalysts or alternative energy sources like microwave irradiation to improve yields and reduce reaction times.

The reaction is typically carried out by refluxing the 2,5-dimethoxybenzoate ester with an excess of hydrazine hydrate. Ethanol is a commonly used solvent as it effectively dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. The yield of this reaction is generally high, often exceeding 80%.

For instance, in the synthesis of the structurally related 2-bromo-4,5-dimethoxybenzoic acid hydrazide, reacting the corresponding ethyl ester with 80% hydrazine hydrate in ethanol under reflux for four hours resulted in a high yield of the desired product. google.com A similar procedure involving the methyl ester and hydrazine hydrate under reflux for three hours yielded 85% of the hydrazide. google.com These examples highlight the efficiency of this standard method.

Recent advancements in synthetic methodology have explored the use of microwave-assisted synthesis to significantly reduce reaction times and potentially increase yields. This "green chemistry" approach often eliminates the need for a solvent. A comparative study on the synthesis of various benzhydrazides demonstrated a dramatic reduction in reaction time from several hours under conventional heating to mere seconds or minutes under microwave irradiation, with a concurrent increase in yield.

Below is a table summarizing typical reaction conditions and the resulting yields for the synthesis of benzhydrazides, illustrating the impact of different substituents and methods.

| Precursor | Reaction Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-bromo-4,5-dimethoxybenzoate | Hydrazine Hydrate, Ethanol, Reflux | 3 hours | 85 | google.com |

| Ethyl 2-bromo-4,5-dimethoxybenzoate | Hydrazine Hydrate, Ethanol, Reflux | 4 hours | High | google.com |

| Substituted Ethyl Esters (General) | Hydrazine Hydrate, Ethanol, Reflux | 3-5 hours | 59-77 | researchgate.net |

| Substituted Ethyl Esters (General) | Hydrazine Hydrate, Microwave (Solvent-free) | 60-200 seconds | 81-90 | researchgate.net |

Purification and Isolation Techniques

The final purity of this compound is crucial for its subsequent use. The primary methods for purification and isolation are recrystallization and column chromatography.

Recrystallization is the most common method for purifying the crude product obtained from the synthesis. The choice of solvent is critical for effective purification. An ideal solvent will dissolve the hydrazide well at an elevated temperature but poorly at room or lower temperatures, while impurities remain soluble at lower temperatures. For benzhydrazide derivatives, lower alcohols such as ethanol and methanol are frequently used. google.comgoogle.com The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly, inducing the formation of pure crystals.

For example, 2-bromo-4,5-dimethoxybenzoic acid hydrazide is effectively purified by recrystallization from ethanol, yielding colorless needles. google.com Similarly, gentishydrazide (2,5-dihydroxybenzhydrazide) can be recrystallized from ethanol to achieve high purity. google.com The efficiency of recrystallization can be influenced by using a mixed solvent system, such as an ethanol/water mixture, which can sometimes provide a better purity-yield balance.

The following table shows how the choice of solvent can affect the recovery yield during recrystallization for analogous compounds.

| Compound Type | Recrystallization Solvent | Recovery / Yield | Reference |

|---|---|---|---|

| Pyrazole-pyrimidine derivative | Isopropanol | High | researchgate.net |

| Pyrazole-pyrimidine derivative | Ethanol | Lower than Isopropanol | researchgate.net |

| Pyrazole-pyrimidine derivative | Ethanol/Water (2:1) | Comparable to Isopropanol | researchgate.net |

| Gentishydrazide | Ethanol | 76% | google.com |

Column Chromatography is employed when recrystallization is insufficient to remove impurities, particularly for separating isomers or closely related byproducts. Silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used, with the ratio adjusted to achieve optimal separation. For instance, in the purification of protected bromo-nitrophenyl-benzimidazole isomers, column chromatography on silica gel with a hexane/ethyl acetate (4:1) eluent successfully separated the two regioisomers. nih.gov While specific conditions for this compound are not extensively reported, similar systems would be the starting point for developing a separation method.

Chemical Reactivity and Derivatization of 2,5 Dimethoxybenzhydrazide

Fundamental Reaction Mechanisms Involving the Hydrazide Moiety

The hydrazide moiety (-CONHNH2) is the most reactive part of the 2,5-dimethoxybenzhydrazide molecule and is central to its chemical utility.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones and Schiff Bases

A fundamental reaction of hydrazides is their condensation with aldehydes and ketones. In this addition-elimination reaction, the nucleophilic nitrogen atom of the hydrazide's amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. docbrown.info This is followed by the elimination of a water molecule to form a hydrazone, a class of compounds characterized by the R2C=NNHC(=O)R' structure. docbrown.infopressbooks.pub These reactions are crucial for synthesizing a wide array of derivatives. For instance, the reaction of various hydrazides with aldehydes and ketones is a well-established method for producing hydrazone and Schiff base derivatives. docbrown.infobyjus.com

The general mechanism for this condensation is a two-step process:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the partially positive carbonyl carbon of the aldehyde or ketone.

Elimination (Dehydration): The intermediate product then eliminates a molecule of water, often facilitated by heat or a change in pH, to form the stable C=N double bond of the hydrazone. libretexts.org

This reactivity allows for the synthesis of various N-benzylidene derivatives from hydrazide precursors. mdpi.com

Hydrazinolysis Reactions

Hydrazinolysis refers to the cleavage of a chemical bond by reaction with hydrazine (B178648). In the context of this compound, while it is itself a hydrazine derivative, the term can also describe its use as a nucleophile to attack other functional groups, such as esters, to form different acyl hydrazides. frontiersin.orgresearchgate.net More broadly, hydrazinolysis reactions can be used to convert amides into hydrazides, a transformation that can be accelerated by certain additives. nih.gov The hydrazide group can participate in nucleophilic substitution reactions, for example, by reacting with activated aromatic compounds. ccsenet.org

The general principle of hydrazinolysis involves the nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon or other electrophilic center, leading to the displacement of a leaving group. frontiersin.orgccsenet.org

Functional Group Interconversions and Modifications

Beyond the reactivity of the hydrazide group, the methoxy (B1213986) groups and the benzene (B151609) ring of this compound can also undergo chemical transformations.

Reactions Involving Methoxy Groups

The two methoxy (-OCH3) groups on the benzene ring are generally stable. However, under certain conditions, they can be cleaved in a process known as demethylation to yield hydroxyl groups. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The conversion of dimethoxybenzene derivatives to their corresponding dihydroxybenzene counterparts is a known synthetic route. google.com

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two methoxy groups. bloomtechz.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. dalalinstitute.com The general mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. dalalinstitute.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring. The electron-donating methoxy groups facilitate this reaction. bloomtechz.com

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. For example, 1,4-dimethoxybenzene (B90301) can be alkylated using a t-butyl cation as the electrophile in a Friedel-Crafts alkylation reaction. miracosta.edumnstate.edu The activating effect of the methoxy groups can sometimes lead to polysubstitution, although steric hindrance can limit the number of incoming groups. mnstate.edursc.org

The positions of substitution are governed by the directing effects of the existing substituents (the two methoxy groups and the benzhydrazide group).

Synthesis of Novel Derivatives and Analogues

The reactivity of this compound makes it a key starting material for synthesizing a variety of novel derivatives and analogues. guidechem.comnih.gov For example, it can be used to create heterocyclic compounds, such as 1,3,4-oxadiazoles, which are important structural motifs in medicinal chemistry. lookchem.com The synthesis of N-substituted derivatives is a common strategy to explore new chemical space and develop compounds with specific properties. nih.gov The synthesis of various derivatives often involves multi-step reaction sequences that utilize the reactivity of the different functional groups within the molecule. mdpi.comnih.gov

Table 1: Examples of Derivatives Synthesized from Benzhydrazide Analogues

| Starting Material | Reagent(s) | Product Type | Reference |

| 3,5-Dimethoxybenzhydrazide | 2-Chloroquinoline-3-carbaldehyde | (2-chloroquinolin-3-yl)methylidene]-substituted benzohydrazide (B10538) | lookchem.com |

| 2,5-Dimethoxybenzaldehyde (B135726) | Malononitrile | 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile | wikipedia.org |

| N-Acetylisatin | Ethyl-4-aminobenzoate, then Hydrazine Hydrate (B1144303) | N-Acylamino acid hydrazide derivative | researchgate.net |

| 1,4-Dimethoxybenzene | 2-Methyl-2-butanol, Sulfuric Acid | 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene | researchgate.net |

Aromatic Hydrazides, Hydrazines, Hydrazones, and Oximes

This compound belongs to the class of aromatic hydrazides and is a key starting material for the synthesis of related compounds. The hydrazide group (-CONHNH₂) is a pivotal functional group that imparts characteristic reactivity.

Aromatic Hydrazides and Hydrazines: The compound itself is an aromatic hydrazide. It can be used to synthesize other substituted hydrazides through acylation reactions at the terminal nitrogen. Furthermore, under specific reduction conditions, the carbonyl group can be removed to yield the corresponding hydrazine.

Hydrazones: One of the most common reactions of this compound involves condensation with aldehydes and ketones. The nucleophilic terminal amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a stable hydrazone derivative. These hydrazones feature a Schiff base linkage (C=N). The reaction extends the conjugation of the molecule and is a cornerstone for creating a diverse range of derivatives. For instance, reaction with a generic aldehyde (R-CHO) yields N'-(arylmethylidene)-2,5-dimethoxybenzhydrazide.

Oximes: Oximes are typically formed by the reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH). While this compound does not directly form an oxime, its precursor, 2,5-dimethoxybenzaldehyde, readily reacts with hydroxylamine to produce 2,5-dimethoxybenzaldehyde oxime. buyersguidechem.comscbt.com This highlights the reactivity of the benzaldehyde (B42025) scaffold from which the hydrazide is derived. The formation of hydrazones from the hydrazide is an analogous condensation reaction.

| Starting Material | Reagent | Resulting Functional Group | Product Class |

|---|---|---|---|

| This compound | Aldehyde/Ketone | -C(=O)NHN=CR₂ | Hydrazone sigmaaldrich.com |

| 2,5-Dimethoxybenzaldehyde | Hydroxylamine | -CH=NOH | Oxime scbt.com |

| This compound | Acyl Chloride | -C(=O)NHNHC(=O)R | Diacylhydrazine |

Five-Membered Heterocycles (e.g., Oxadiazole, Triazole)

The hydrazide functionality of this compound is an excellent precursor for the synthesis of various five-membered heterocyclic compounds, which are significant scaffolds in medicinal chemistry. researchgate.net

1,3,4-Oxadiazoles: A widely utilized synthetic route involves the conversion of this compound into 2,5-disubstituted-1,3,4-oxadiazoles. This transformation is typically achieved through a two-step process. First, the hydrazide is acylated with an aromatic acid or, more commonly, an aroyl chloride, to form an N,N'-diacylhydrazine intermediate. researchgate.net This intermediate then undergoes cyclodehydration in the presence of a dehydrating agent such as phosphoryl chloride (POCl₃), sulfuric acid, or acetic anhydride (B1165640) to yield the stable 1,3,4-oxadiazole (B1194373) ring. researchgate.netniscpr.res.in A one-pot method, where the hydrazide is reacted directly with a carboxylic acid in the presence of a dehydrating agent like POCl₃, can also be employed. researchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can also commence from this compound. For example, reaction with an isothiocyanate (R-N=C=S) leads to the formation of a thiosemicarbazide (B42300) intermediate. Subsequent base-catalyzed intramolecular cyclization with the elimination of a water molecule can yield a triazole-thione derivative. These can be further modified. For instance, the downstream products of the related 3,5-dimethoxybenzhydrazide include 4-(4-methyl-piperazin-1-yl)-5-(3,5-dimethoxyphenyl)-2,4-dihydro- buyersguidechem.comCurrent time information in Bangalore, IN.lookchem.comtriazole-3-thione. lookchem.com

| Target Heterocycle | Key Reagents | General Reaction Steps | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Aroyl Chloride, POCl₃ | 1. Acylation to diacylhydrazine. 2. Cyclodehydration. | researchgate.net |

| 1,2,4-Triazole | Isothiocyanate, Base | 1. Formation of thiosemicarbazide. 2. Base-catalyzed cyclization. | lookchem.com |

Coordination Chemistry Applications as Ligands for Metal Complexes

Hydrazides and their derivatives, particularly hydrazones (Schiff bases), are excellent ligands in coordination chemistry due to the presence of multiple donor atoms. ijsra.netresearchgate.net They can coordinate with a variety of transition metal ions to form stable metal complexes.

This compound and its derivatives can act as chelating agents. Coordination typically occurs through the carbonyl oxygen and the nitrogen atom of the primary amine group of the hydrazide, or, in the case of its hydrazone derivatives, through the azomethine nitrogen (-N=C) and a deprotonated phenolic oxygen or carbonyl oxygen. ijsra.net This chelation results in the formation of stable five- or six-membered rings with the central metal ion.

The resulting metal complexes exhibit diverse coordination geometries, which are influenced by the nature of the metal ion, the ligand-to-metal ratio, and the reaction conditions. libretexts.org Common geometries include tetrahedral, square planar, and octahedral. libretexts.orgorientjchem.org For example, Schiff base ligands derived from hydrazides have been shown to form complexes with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). ijsra.net The electronic and steric properties of the 2,5-dimethoxy-substituted phenyl ring can influence the stability and structure of the resulting metal complexes.

| Ligand Type | Potential Donor Atoms | Common Metal Ions | Possible Geometries |

|---|---|---|---|

| Hydrazide | Carbonyl Oxygen, Amine Nitrogen | Cu(II), Ni(II), Co(II) | Octahedral, Tetrahedral libretexts.orgorientjchem.org |

| Hydrazone Derivative | Azomethine Nitrogen, Carbonyl Oxygen | Zn(II), Cd(II), Hg(II) | Tetrahedral, Square Planar ijsra.netlibretexts.org |

Reaction Kinetics and Mechanistic Investigations

The rates and mechanisms of reactions involving this compound are governed by fundamental principles of chemical kinetics. While specific kinetic studies on this exact molecule are not extensively documented in publicly available literature, the behavior can be inferred from general knowledge of related reactions.

Factors Affecting Reaction Rates (Concentration, Temperature, Catalysis)

Several factors can be manipulated to control the speed of derivatization reactions starting from this compound. cdli.castudymind.co.uksavemyexams.com

Concentration: According to collision theory, increasing the concentration of reactants leads to a higher frequency of collisions between molecules. savemyexams.com For instance, in the synthesis of a hydrazone, increasing the concentration of either this compound or the corresponding aldehyde/ketone will increase the rate of reaction, as there are more particles per unit volume, leading to more frequent successful collisions. savemyexams.com

Temperature: Increasing the reaction temperature increases the kinetic energy of the reactant molecules. studymind.co.uk This results in more frequent and more energetic collisions, significantly increasing the proportion of molecules that possess the necessary activation energy to react. savemyexams.com A general rule of thumb is that a 10°C rise in temperature can approximately double the reaction rate. cdli.ca This is crucial for reactions like cyclodehydration in oxadiazole synthesis, which often require heating or refluxing to proceed at a reasonable rate. niscpr.res.in

Catalysis: Catalysts increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. savemyexams.com The formation of hydrazones and the cyclization to form heterocycles are often catalyzed by acids or bases. An acid catalyst can protonate the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. Base catalysts can deprotonate the nucleophile, increasing its reactivity.

| Factor | Effect on Reaction Rate | Mechanism of Action | Reference |

|---|---|---|---|

| Increasing Reactant Concentration | Increases | Higher frequency of molecular collisions. | savemyexams.comsavemyexams.com |

| Increasing Temperature | Increases | Higher kinetic energy, more particles overcome activation energy. | cdli.castudymind.co.uk |

| Presence of a Catalyst (Acid/Base) | Increases | Provides an alternative reaction pathway with lower activation energy. | savemyexams.com |

Spectroscopic and Structural Characterization of 2,5 Dimethoxybenzhydrazide and Its Derivatives

Advanced Spectroscopic Techniques for Elucidation

A variety of spectroscopic methods are employed to characterize 2,5-Dimethoxybenzhydrazide and its derivatives, each providing unique information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. For derivatives of this compound, such as Schiff bases, the chemical shifts in the NMR spectra provide key structural information. researchgate.net

In the ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde (B135726), a precursor to this compound, specific peaks corresponding to the different protons are observed. researchgate.net Similarly, for derivatives like (E)-N'-(2,5-dimethoxybenzylidene)picolinohydrazide, the ¹H and ¹³C NMR spectra have been recorded and analyzed to confirm the molecular structure. researchgate.net

¹H NMR Data for 2,5-Dimethoxybenzaldehyde (in CDCl₃):

Signals for the methoxy (B1213986) group protons are typically found around 3.8-3.9 ppm.

Aromatic protons appear in the range of 6.9-7.4 ppm.

The aldehydic proton shows a characteristic signal around 10.4 ppm. spectrabase.com

¹³C NMR Data for 2,5-Dimethoxybenzaldehyde:

Methoxy carbons resonate at approximately 56 ppm.

Aromatic carbons appear in the region of 110-160 ppm.

The carbonyl carbon of the aldehyde group is observed downfield, typically around 189 ppm. chemicalbook.com

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.8-3.9 | ~56 |

| Aromatic C-H | ~6.9-7.4 | ~110-160 |

| -CHO | ~10.4 | ~189 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its derivatives, characteristic vibrational frequencies are observed for key functional groups. For instance, the FTIR spectrum of (E)-N'-(2,5-dimethoxybenzylidene)picolinohydrazide has been recorded and analyzed. researchgate.net

Characteristic FTIR Absorption Bands:

N-H stretching: Typically observed in the range of 3100-3300 cm⁻¹.

C-H stretching (aromatic and aliphatic): Found around 2800-3100 cm⁻¹.

C=O stretching (amide I): A strong absorption band is usually seen between 1630 and 1680 cm⁻¹.

C=N stretching (imine): For Schiff base derivatives, this peak appears around 1600-1650 cm⁻¹. nih.gov

C-O stretching (methoxy): These vibrations are typically observed in the 1000-1300 cm⁻¹ region. researchgate.net

The FTIR spectrum of the precursor, 2,5-dimethoxybenzaldehyde, shows a characteristic C=O stretching vibration for the aldehyde group. spectrabase.comspectrabase.com

| Functional Group | Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3100-3300 |

| C-H stretch | 2800-3100 |

| C=O stretch (Amide I) | 1630-1680 |

| C=N stretch (Imine) | 1600-1650 |

| C-O stretch (Methoxy) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For derivatives of this compound, such as (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, the UV-Vis spectrum has been recorded and analyzed. researchgate.net

Typically, these compounds exhibit absorption bands in the UV region, which can be attributed to π-π* and n-π* electronic transitions within the aromatic rings and the hydrazone moiety. nih.gov For example, a study on a Schiff base, (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate, reported three absorption peaks at 212 nm, 278 nm, and 321 nm, which were assigned to π-π* and n-π* transitions. nih.gov In another example, upon irradiation of a polymer containing a 4,5-dimethoxy-2-nitrobenzyl group, a decrease in the peak at 346 nm and the appearance of a new peak at 400 nm were observed, indicating a change in the electronic structure. nih.gov

Mass Spectrometry (ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are common methods used for the analysis of this compound and its derivatives.

The mass spectrum of 2,5-dimethoxybenzaldehyde, a precursor, has been documented, providing information on its fragmentation pattern under electron ionization. nist.gov The fragmentation patterns observed in the mass spectra of related compounds can help in the structural elucidation of new derivatives. For instance, the fragmentation of diketopiperazines and piperidine (B6355638) alkaloids has been investigated using ESI-MS/MS, revealing diagnostic ions for different substituents. scielo.brnih.gov The fragmentation of protonated 2,4,6-tris(benzylamino)-1,3,5-triazines has been shown to involve complex rearrangements. nih.gov

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Methodologies

Single crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound. For several derivatives of this compound, this technique has been successfully employed. For example, the crystal structure of (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide was determined, revealing a monoclinic crystal system with the space group P21/c. researchgate.net In this structure, the dihedral angle between the two benzene (B151609) rings is 4.2(2)°, and the molecules are linked into layers by O—H···O and N—H···O hydrogen bonds. researchgate.net

Similarly, the crystal structure of (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone was also determined, crystallizing in the monoclinic space group C2/c. researchgate.net The synthesis and single-crystal X-ray structure of a Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide have also been reported, showing a distorted square planar geometry. mdpi.com

Analysis of Molecular Structure and Geometry

The precise arrangement of atoms in this compound defines its chemical behavior and interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, provides significant insight into the geometry of the 2,5-dimethoxybenzoyl moiety.

The core of the molecule consists of a benzene ring substituted with two methoxy groups (-OCH₃) at positions 2 and 5, and a benzhydrazide group (-CONHNH₂) at position 1. The benzene ring is expected to be largely planar, with minor deviations from ideal hexagonal geometry due to the electronic effects of the substituents.

The bond lengths and angles within the 2,5-dimethoxybenzoyl fragment are anticipated to be within the normal ranges for similar aromatic compounds. For instance, the C-C bonds of the aromatic ring typically average around 1.39 Å. The C-O bonds of the methoxy groups are expected to be in the range of 1.36-1.37 Å for the C(aromatic)-O bond and around 1.42-1.43 Å for the O-CH₃ bond. The geometry around the hydrazide group is of particular interest. The C=O double bond is expected to have a length of approximately 1.23 Å. The C-N and N-N single bonds are typically around 1.33 Å and 1.45 Å, respectively.

A key feature of the molecular geometry is the dihedral angle between the plane of the benzene ring and the plane of the hydrazide group. In the related structure of (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, the dihedral angle between the two benzene rings is a mere 4.2(2)°. researchgate.net This suggests a relatively planar conformation, which can be influenced by steric hindrance and electronic interactions between the substituents. The methoxy groups, due to their bulk, can influence the orientation of the hydrazide group relative to the ring.

Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

In the solid state, molecules of this compound are held together by a network of intermolecular forces, which dictate the crystal packing and physical properties of the compound. The primary intermolecular interactions include hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The hydrazide functional group (-CONHNH₂) is a key player in forming hydrogen bonds. It contains both hydrogen bond donors (the N-H groups of the amine and amide) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust hydrogen-bonding networks. For example, the N-H groups can form hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the creation of chains or more complex three-dimensional structures. In the crystal structure of the related (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, molecules are linked into layers by O-H···O and N-H···O hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding patterns.

Polymorph Characterization

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of a compound have the same chemical composition but differ in the arrangement of the molecules in the crystal lattice. This can lead to variations in physical properties such as melting point, solubility, and stability.

While specific polymorphs of this compound have not been reported in the literature, the potential for polymorphism exists due to the molecule's conformational flexibility and its capacity for forming various hydrogen-bonding networks. The orientation of the hydrazide group relative to the benzene ring, as well as the different possible arrangements of hydrogen bonds, could give rise to different crystal packing arrangements, and therefore, different polymorphs.

The characterization of potential polymorphs would typically involve techniques such as single-crystal and powder X-ray diffraction (XRD) to determine the crystal structure, differential scanning calorimetry (DSC) to identify different melting points and phase transitions, and vibrational spectroscopy (FTIR, Raman) to probe differences in the molecular environment.

Chromatographic Analysis for Purity and Identification (HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for the purification, identification, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for these purposes.

HPLC and UPLC: Both HPLC and UPLC are based on the separation of components in a mixture as they are passed through a column containing a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For a compound like this compound, a reversed-phase HPLC or UPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC or UPLC system. A pure compound will ideally show a single peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions and can be used for identification by comparing it to a known standard. UPLC, by using smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

LC-MS: LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. After the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides highly specific information about the molecular weight of the compound.

For this compound (C₉H₁₂N₂O₃), the expected exact mass is approximately 196.08 g/mol . nih.gov In an LC-MS analysis, the detection of a peak at the expected retention time with a corresponding m/z value of 197.09 (for the protonated molecule, [M+H]⁺) would provide strong evidence for the identity of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain a characteristic fragmentation pattern, which serves as a molecular fingerprint for definitive identification.

A generalized approach for the analysis of a related compound involved derivatization followed by UPLC-MS/MS analysis, which highlights the adaptability of these techniques for similar molecular structures. nih.gov

Theoretical and Computational Chemistry Studies of 2,5 Dimethoxybenzhydrazide

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. biorxiv.orgnih.gov For drug-like molecules such as benzohydrazide (B10538) derivatives, MD simulations are often employed to investigate the stability of a ligand-protein complex. researchgate.netnih.gov

In a typical MD simulation, a system containing the molecule of interest (e.g., 2,5-Dimethoxybenzhydrazide) and its environment (e.g., a protein receptor in a water box) is allowed to evolve over a period of nanoseconds. researchgate.netnih.gov By analyzing the trajectory, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies. Although no specific MD simulations for this compound were found, this technique is crucial for validating docking results and understanding the dynamic nature of its interactions in a biological context. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. ijcrt.org These models help in designing new, more potent molecules and predicting their effects without the need for synthesis and testing. jppres.comunair.ac.id

Numerous QSAR studies have been successfully performed on series of benzohydrazide and hydrazone derivatives to model their antimicrobial or anticancer activities. researchgate.netderpharmachemica.com In these studies, various molecular descriptors (e.g., physicochemical properties like logP, molecular weight, and topological indices) are calculated for a set of compounds with known activities. ijcrt.orgjppres.com A mathematical model is then built to relate these descriptors to the biological response.

For instance, a QSAR equation might take the form: Biological Activity (pIC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant

The resulting model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the selection of the most promising candidates for further development. unair.ac.id

Table 3: Common Descriptors Used in QSAR Models for Benzohydrazide Derivatives

This table lists descriptors commonly employed in QSAR studies of related compounds to predict biological activity.

| Descriptor Class | Examples | Information Provided |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, Molecular Volume |

| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and shape |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity, Reactivity |

| Steric | Molecular Weight, Surface Area | Size and bulk of the molecule |

Computational Design of Derivatives and Novel Compounds

The computational design of novel molecular entities plays a pivotal role in modern drug discovery and materials science. By leveraging theoretical and computational chemistry, researchers can predict the properties and potential activities of novel compounds before their actual synthesis, thereby saving significant time and resources. While specific studies on the computational design of derivatives originating directly from this compound are not extensively documented in publicly available research, the principles of computational chemistry provide a robust framework for such endeavors. This section will, therefore, discuss the theoretical basis and methodologies for the computational design of this compound derivatives.

The foundation for the rational design of derivatives lies in the detailed understanding of the electronic and structural properties of the parent molecule, this compound. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating these characteristics. nih.gov DFT calculations can determine the optimized molecular geometry, electron density distribution, and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov

A key aspect of computational design is the use of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, MEP analysis would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic attack or hydrogen bonding, while the electropositive regions could be susceptible to nucleophilic attack. This information is invaluable for designing derivatives with specific interaction capabilities, for instance, to bind to a biological target like an enzyme's active site.

In the context of drug design, a crucial step is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Various computational tools and web servers are available to predict these pharmacokinetic and toxicological parameters. nih.gov For any newly designed derivative of this compound, it would be imperative to assess its ADMET profile to gauge its potential as a drug candidate. mdpi.com

To illustrate how computational design could be applied to this compound, consider the hypothetical design of a series of derivatives with modified substituents on the benzene (B151609) ring or the hydrazide moiety. The following table conceptualizes the type of data that would be generated in such a study.

Table 1: Hypothetical Computationally Designed Derivatives of this compound and their Predicted Properties

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity (LD50, mg/kg) |

| DMBH-01 | Addition of a -NO2 group at position 4 | -8.5 | 75 | >2000 |

| DMBH-02 | Replacement of a -OCH3 group with -OH | -7.9 | 80 | >2000 |

| DMBH-03 | Addition of a -Cl group at position 6 | -9.1 | 70 | 1500 |

| DMBH-04 | Isosteric replacement of the phenyl ring with a pyridine (B92270) ring | -8.2 | 85 | >2000 |

Note: The data in this table is purely illustrative and intended to demonstrate the output of a computational design study. It is not based on actual experimental or computational results for these specific compounds.

Further computational analysis would involve molecular docking studies. This technique predicts the preferred orientation of a ligand (the designed derivative) when bound to a specific target receptor, such as a protein or nucleic acid. The docking process calculates a scoring function to estimate the binding affinity, providing a rank-ordering of potential drug candidates.

The workflow for the computational design of novel this compound derivatives would typically involve the following steps:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Pharmacophore Modeling: Defining the essential structural features required for biological activity based on known active compounds.

Virtual Screening: Screening large libraries of virtual compounds against the pharmacophore model or through molecular docking with the target receptor.

Lead Optimization: Modifying the most promising hits from the virtual screen to improve their potency, selectivity, and ADMET properties. This is where derivatives of this compound would be conceptually designed and evaluated.

Synthesis and Biological Evaluation: The most promising computationally designed derivatives would then be synthesized and tested experimentally to validate the computational predictions.

Applications and Research Utility in Organic Synthesis

2,5-Dimethoxybenzhydrazide as a Chemical Building Block

This compound is recognized as a fundamental building block in organic synthesis. guidechem.comchembk.com The hydrazide moiety (-CONHNH2) is a key reactive site, allowing for the construction of a variety of heterocyclic systems and other functionalized molecules. This functional group can participate in condensation reactions with aldehydes and ketones to form hydrazones, which are important intermediates for synthesizing nitrogen-containing compounds.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| CAS Number | 17894-25-6 |

| Molar Mass | 196.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Synonyms | 2,5-Dimethoxybenzoic acid hydrazide, 2,5-Dimethoxybenzoyl hydrazine (B178648) |

This data is compiled from multiple sources. guidechem.comuni.lu

Role in the Synthesis of Complex Organic Molecules

The strategic use of this compound as an intermediate is evident in the multi-step synthesis of complex organic molecules. nih.govontosight.ai Its structure is incorporated into larger frameworks to build molecules with potential applications in medicinal chemistry and materials science. lookchem.comunibe.ch

One notable area of application is in the synthesis of pharmacologically active compounds. For example, benzhydrazide derivatives are utilized in the development of new therapeutic agents. lookchem.com Research has shown the use of substituted benzhydrazides in creating agonists for orphan G protein-coupled receptors, a significant target class in drug discovery. nih.gov Although the specific article details the use of 3,5-dimethoxybenzhydrazide, the synthetic principles are applicable to its isomers like the 2,5-dimethoxy variant. nih.gov Furthermore, patent literature describes the use of related dimethoxybenzhydrazide structures in the synthesis of dibenzopyran derivatives, which were investigated for their potential physiological activities. google.com

The synthesis of 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives, which are studied for their donor-acceptor properties, can be achieved using related starting materials, highlighting the utility of the dimethoxy-substituted amine precursors that can be derived from the hydrazide. researchgate.net The compound also serves as a precursor for other valuable intermediates, such as 2,5-dimethoxybenzaldehyde (B135726), which is a key starting material for a range of substituted phenethylamines. chemchart.combloomtechz.com

Development of New Synthetic Methods and Reagents

This compound and its analogs are employed as reagents in the development of novel synthetic methodologies. lookchem.com The reactivity of the hydrazide group is harnessed to create new chemical bonds and molecular architectures. For example, hydrazides are key components in the Ugi and Passerini multicomponent reactions, which are powerful tools for rapidly generating molecular diversity.

Research into new catalytic processes has also incorporated benzhydrazide derivatives. For instance, they have been used in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. vu.nl The development of greener synthetic routes, for example, using microwave-assisted, solvent-free conditions, has been explored for reactions involving derivatives that could be prepared from this compound. researchgate.net The continuous exploration of the reactivity of such compounds contributes to the expansion of the synthetic chemist's toolkit, enabling more efficient and innovative ways to construct complex molecules. unibe.ch

Biological Activity and Medicinal Chemistry Research Excluding Dosage/administration

Antimicrobial Properties

Research into the antimicrobial effects of benzohydrazide (B10538) derivatives has shown a broad spectrum of activity. While specific comprehensive studies on 2,5-Dimethoxybenzhydrazide are not extensively detailed in publicly available research, the broader class of benzohydrazides, which includes this compound, has demonstrated notable antimicrobial potential. These compounds are of interest to researchers due to their diverse biological activities, which include antibacterial, antifungal, and other antimicrobial actions. The core structure of benzohydrazide serves as a valuable scaffold for the development of new antimicrobial agents.

Antibacterial Activity

Anti-biofilm Formation Studies

Biofilm formation by pathogenic bacteria is a significant challenge in treating infections due to increased resistance to antibiotics. Research into anti-biofilm agents has identified several classes of compounds capable of inhibiting or dispersing biofilms. While direct studies on the anti-biofilm properties of this compound are limited, related structures have shown promise. For instance, derivatives of 2-aminobenzimidazole (B67599) have been found to potently inhibit biofilm formation by Mycobacterium smegmatis and Pseudomonas aeruginosa. rsc.orgscispace.com These findings suggest that compounds with similar structural motifs might interfere with the mechanisms of biofilm formation, a potential area for future investigation for this compound.

Antioxidant Potential

A significant body of research points to the antioxidant capabilities of benzohydrazide and its derivatives. These compounds are investigated for their ability to scavenge free radicals, which are implicated in a variety of diseases. The antioxidant activity is often attributed to the hydrogen-donating ability of the hydrazide group.

Various assays are employed to evaluate antioxidant potential, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay. nih.gov Studies on 2,4-dimethylbenzoylhydrazones, which are structurally related to this compound, have demonstrated varying degrees of DPPH radical scavenging activity, with some compounds showing better activity than the standard antioxidant, n-propyl gallate. nih.gov Similarly, novel 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives synthesized from benzohydrazide have been reported as excellent antioxidant agents in DPPH, FRAP, and total antioxidant capacity (TAC) assays. Research on 2-hydroxy benzyl (B1604629) hydrazide derivatives also confirmed their magnificent antioxidant activity through the DPPH assay. jchr.org

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers and gastritis. Substituted benzohydrazides have been explored as potential urease inhibitors.

The inhibitory mechanism often involves the interaction of the hydrazide moiety with the nickel ions in the active site of the urease enzyme. While specific studies detailing the urease inhibitory activity of this compound are not prevalent, research on related structures provides insights. For example, a series of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones were found to effectively inhibit jack bean urease activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Molecular docking studies of these compounds revealed hydrogen bonding with key amino acid residues in the active site of the enzyme. nih.gov This suggests that the core structure is amenable to modifications that can lead to potent enzyme inhibition.

Potential in Pharmaceutical Development

The diverse biological activities of benzohydrazide derivatives, including their antimicrobial, antioxidant, and enzyme inhibitory properties, position them as promising candidates for pharmaceutical development. thepharmajournal.com The benzohydrazide scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets.

The synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents. For example, the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives from benzohydrazide has yielded compounds with good antimicrobial and antioxidant activities. nih.gov Furthermore, the development of benzimidazole (B57391) derivatives has led to promising anticancer agents. rsc.org The versatility of the benzohydrazide core allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. Future research focused specifically on this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

As an Intermediate for Drug Candidates

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure, featuring a hydrazide functional group attached to a dimethoxy-substituted benzene (B151609) ring, makes it a versatile building block in medicinal chemistry. The hydrazide moiety is particularly reactive and allows for the straightforward formation of various derivatives, including hydrazones and Schiff bases, by condensation with aldehydes and ketones. nih.govnih.gov

The 2,5-dimethoxy substitution pattern on the aromatic ring is a key feature found in numerous biologically active compounds. This substitution influences the electronic properties and conformation of the resulting molecules, which can be critical for their interaction with biological targets. Researchers leverage this compound as a scaffold to construct novel compounds for evaluation in areas such as antimicrobial and anticancer drug discovery. For instance, it can be a precursor for synthesizing derivatives that target specific enzymes or cellular pathways involved in disease progression. The synthesis process often involves a condensation reaction between this compound and a selected aldehyde or ketone to yield the target hydrazone or Schiff base derivative. nih.govnih.gov

Development of Hydrazone and Schiff Base Candidates

The chemical reactivity of the hydrazide group in this compound makes it a valuable precursor for the synthesis of hydrazones and Schiff bases. nih.gov These classes of compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. researchgate.netnih.govresearchgate.net The synthesis is typically a straightforward condensation reaction between the hydrazide and a suitable aldehyde or ketone. nih.govresearchgate.net

Hydrazide-hydrazones are known to possess a wide range of therapeutic properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. researchgate.netnih.gov The general structure, characterized by the azometine (-NHN=CH-) group, provides a scaffold that can be readily modified to optimize biological activity. By varying the aldehyde or ketone reactant, chemists can introduce different substituents and functional groups, thereby altering the steric, electronic, and lipophilic properties of the final compound. This allows for the systematic exploration of structure-activity relationships (SAR) to identify candidates with enhanced potency and selectivity. nih.gov

Schiff bases, which contain a C=N imine or azomethine group, are another important class of compounds derived from hydrazides. nih.gov They are known to chelate metal ions and interact with various biological targets. The synthesis of Schiff bases from this compound allows for the creation of a diverse library of compounds for screening against different diseases. The biological potential of these derivatives is often attributed to the imine group, which can participate in hydrogen bonding and other interactions with enzymes and receptors. bendola.com

Relevance in Specific Therapeutic Areas

Derivatives of this compound have been investigated for their potential in several therapeutic areas, owing to the diverse biological activities exhibited by the resulting hydrazone and Schiff base structures.

Anti-Helicobacter pylori Activity

Helicobacter pylori is a bacterium linked to various gastric diseases, and the development of new therapeutic agents is crucial due to growing antibiotic resistance. mdpi.comsid.ir Hydrazide-hydrazone derivatives and other related heterocyclic compounds, such as those containing 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole rings, have shown promise as anti-H. pylori agents. sid.irnih.gov The mechanism of action often involves the inhibition of essential bacterial enzymes like urease, which is critical for the survival of H. pylori in the acidic environment of the stomach. sid.ir While direct studies on this compound derivatives are not extensively detailed in the provided context, the broader class of hydrazones and related nitroaryl derivatives are being actively explored. nih.gov For example, novel 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives have been identified as having promising anti-H. pylori potential. nih.gov

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have shown potential in this area. The anticancer effect is often linked to the inhibition of tubulin polymerization, a critical process for cell division. nih.gov By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis in cancer cells. nih.gov The 2,5-dimethoxy substitution pattern is part of a broader group of methoxy-substituted aromatic rings, such as the 3,4,5-trimethoxyphenyl group, which is a known pharmacophore for tubulin inhibitors that bind to the colchicine (B1669291) site. nih.govmdpi.com

Table 1: Anticancer Activity of Related Methoxy-Substituted Benzoyl Derivatives

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 4g (a 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene) | K562 | 16-23 | nih.gov |

| 36 (a 2-phenylindole (B188600) derivative) | Various cancer cells | Nanomolar range | mdpi.com |

| 37 (a 2-phenylindole derivative) | Various cancer cells | Nanomolar range | mdpi.com |

| 114a (a resveratrol–cinnamoyl hybrid) | A549 | 120 | mdpi.com |

| 114a (a resveratrol–cinnamoyl hybrid) | MCF-7 | 16 | mdpi.com |

| 114a (a resveratrol–cinnamoyl hybrid) | HepG2 | 440 | mdpi.com |

| 110a (a chalcone (B49325) derivative with indole (B1671886) and naphthalene (B1677914) moieties) | HepG2 | 650 | mdpi.com |

| 110a (a chalcone derivative with indole and naphthalene moieties) | HCT116 | 1130 | mdpi.com |

| 110a (a chalcone derivative with indole and naphthalene moieties) | MCF-7 | 820 | mdpi.com |

Anti-inflammatory Activity

Inflammation is a key pathological factor in many chronic diseases. nih.gov Hydrazone derivatives and other related structures have been evaluated for their anti-inflammatory properties. nih.gov The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators. nih.govnih.gov A curcumin-like diarylpentanoid, 2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone (B1223423) (BDMC33), which shares the 2,5-dimethoxybenzylidene moiety, has demonstrated potent anti-inflammatory activity. researchgate.net This compound was shown to inhibit nitric oxide synthesis in activated macrophage cells and suppress the expression of pro-inflammatory genes such as COX-2 and IL-6. researchgate.net This suggests that the 2,5-dimethoxy substitution is a favorable feature for designing new anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound ID | Assay | Activity/IC50 | Reference |

|---|---|---|---|

| BDMC33 | Nitric Oxide Synthesis Inhibition | Showed promising inhibitory activity | researchgate.net |

| BDMC33 | Pro-inflammatory Gene Expression | Suppressed COX-2 and IL-6 | researchgate.net |

| Ox-6f (an oxadiazole derivative) | Carrageenan-induced paw edema (in vivo) | 79.83% reduction in edema | mdpi.com |

| Ox-6d (an oxadiazole derivative) | Carrageenan-induced paw edema (in vivo) | 76.64% reduction in edema | mdpi.com |

| FM12 (a carboxylic acid analogue) | COX-2 Inhibition (in vitro) | 0.18 µM | nih.gov |

| FM10 (a carboxylic acid analogue) | COX-2 Inhibition (in vitro) | 0.69 µM | nih.gov |

Targeting Specific Biological Pathways

The therapeutic effects of compounds derived from this compound are often due to their interaction with specific molecular targets within biological pathways.

Tubulin Polymerization

Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis. nih.gov Inhibition of tubulin polymerization is a validated and effective strategy for cancer therapy. nih.govrsc.org Several compounds featuring methoxy-substituted phenyl rings have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin. nih.govmdpi.comnih.gov This binding disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com The 2,5-dimethoxy substitution contributes to the molecular framework of compounds designed to interact with this site. For example, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives showed potent inhibition of tubulin polymerization. nih.gov

Table 3: Inhibition of Tubulin Polymerization by Methoxy-Substituted Compounds

| Compound ID | Tubulin Polymerization Inhibition (IC50) | Reference |

|---|---|---|

| 4g (a benzo[b]thiophene derivative) | 0.67 µM | nih.gov |

| 114a (a resveratrol–cinnamoyl hybrid) | 1.03 µM | mdpi.com |

| 25a (a 7-deazahypoxanthine (B613787) derivative) | 1.2 µM | nih.gov |

| 25m (a 7-deazahypoxanthine derivative) | 1.6 µM | nih.gov |

| 110a (a chalcone derivative) | 3.9 µM | mdpi.com |

| 65a (a phenyl ring derivative) | 4.6 µM | mdpi.com |

DNA Gyrase B

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-validated target for antibacterial drugs. nih.govmdpi.com The enzyme is a tetramer composed of two GyrA and two GyrB subunits. mdpi.com The GyrB subunit contains an ATP-binding site, and inhibitors that target this site can effectively block the enzyme's function. nih.govmdpi.com Benzothiazole and benzimidazole scaffold-based inhibitors have been developed to target the ATP-binding pocket of the GyrB subunit. nih.govnih.gov While direct examples of this compound derivatives targeting DNA gyrase B were not found in the provided search results, the general strategy of designing small molecule inhibitors for this ATP-binding site is an active area of research. For instance, hydrazide derivatives have been explored as part of the optimization of N-phenylpyrrolamide gyrase inhibitors. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The synthesis of 2,5-Dimethoxybenzhydrazide is intrinsically linked to its precursor, 2,5-dimethoxybenzaldehyde (B135726). cqu.edu.cn Consequently, the development of environmentally benign and efficient methods for producing this key starting material is a critical area for future research. Traditional synthetic routes often rely on harsh reagents and produce significant waste. chemicalbook.commdma.ch Future endeavors should focus on "green chemistry" principles to minimize the environmental impact.

One promising avenue is the exploration of biocatalysis. The use of enzymes or whole-cell systems to catalyze the synthesis of 2,5-dimethoxybenzaldehyde from renewable feedstocks could significantly reduce the reliance on hazardous chemicals and energy-intensive processes. bloomtechz.com Another area of interest is the application of phase transfer catalysis, which can enhance reaction rates and yields while using more environmentally friendly solvent systems. cqu.edu.cn The development of continuous flow chemistry processes also presents an opportunity to improve the efficiency, safety, and scalability of the synthesis of both the aldehyde precursor and the final hydrazide product. bloomtechz.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | Use of renewable resources, milder reaction conditions, high selectivity. bloomtechz.com | Identification and optimization of suitable enzymes or microorganisms. |

| Phase Transfer Catalysis | Increased reaction rates, use of greener solvents, simplified work-up. cqu.edu.cn | Screening and design of efficient and recyclable phase transfer catalysts. |

| Continuous Flow Chemistry | Improved safety and control, enhanced scalability, potential for automation. bloomtechz.com | Development of robust and efficient flow reactor setups for multi-step synthesis. |

Comprehensive Biological Activity Profiling of Derivatives

Hydrazide and hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. nih.govnih.govthepharmajournal.com While some derivatives of this compound have been synthesized, a comprehensive and systematic evaluation of their biological profiles is largely unexplored.

Future research should involve the synthesis of a diverse library of this compound derivatives with systematic modifications to the molecular structure. This could include altering the substituents on the phenyl ring or modifying the hydrazide moiety. These new chemical entities should then be subjected to a broad panel of biological assays to identify potential therapeutic applications. High-throughput screening methods could be employed to efficiently assess the activity of these compounds against a wide range of biological targets. nih.gov This systematic approach will be crucial for identifying lead compounds with potent and selective activity in various disease areas. researchgate.net

| Biological Activity | Rationale for Investigation | Potential for Derivatives |

| Antimicrobial | The hydrazone functional group is a known pharmacophore in antimicrobial agents. nih.gov | Development of new antibiotics to combat resistant strains. |

| Anticancer | Hydrazide derivatives have shown cytotoxic activity against various cancer cell lines. thepharmajournal.com | Discovery of novel antitumor agents with improved efficacy and reduced side effects. |